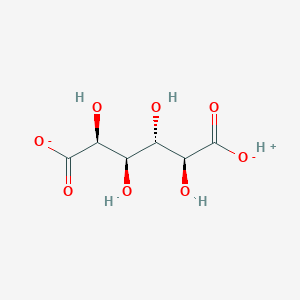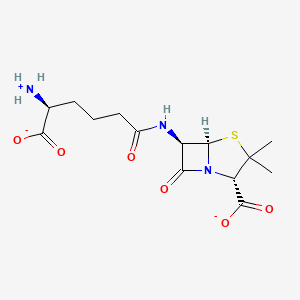
isopenicillin N(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopenicillin N(1-) is conjugate base of isopenicillin N. It is a conjugate base of an isopenicillin N.
Scientific Research Applications
1. Enzyme Structure and Function
Isopenicillin N synthase, crucial in penicillin and cephalosporin antibiotics biosynthesis, has been extensively studied. Recent advances reveal insights into its structure and function. The enzyme's unique chemistry has been elucidated through spectroscopic, molecular genetic, and crystallographic approaches, highlighting the nature of its ferrous iron active site and a novel structural motif involved in iron binding (Kreisberg-Zakarin et al., 2004).
2. Enzymatic Properties and Assays
Isopenicillin N synthase (IPNS) from Aspergillus nidulans, a no-heme iron(II)-dependent oxygenase, has been studied for its properties using a continuous spectrophotometric assay. The assay monitors absorbance increase characteristic of penicillin nucleus formation, revealing insights into the influential factors affecting the IPNS enzymatic reaction and its kinetics (Dubus et al., 2000).
3. Biosynthesis Regulation and Compartmentalization
Research has detailed the biosynthesis process of β-lactam antibiotics, starting from the condensation of amino acids to form a tripeptide, which is then cyclized to isopenicillin N. This process involves gene expression controlled by pleiotropic regulators and compartmentalization in microbodies, critical for intracellular transport of intermediates (Martín et al., 2010).
4. Mechanistic Insights through Modeling
Density-functional calculations have been used to propose a detailed mechanism for the IPNS reaction, supporting the general scheme of β-lactam and thiazolidine ring formations. The studies highlight similarities between IPNS and other enzymes in the 2-His-1-carboxylate family, providing insights into the activation of C-H bonds and the ring formation sequence (Lundberg et al., 2008).
5. Substrate Analogues and Mechanistic Probes
Various studies have used cyclopropyl-containing tripeptide analogues to probe the mechanism of IPNS, revealing new insights into substrate orientation and reactivity. These studies have also identified key differences in the active site environment when compared to natural substrates (Howard-Jones et al., 2007).
6. Structural Characterization and Binding Studies
Structural studies of IPNS with various substrates and analogues have provided a comprehensive understanding of its active site. These include analyses of substrate binding, active site geometry, and the reaction mechanism of IPNS with different substrate analogues (Clifton et al., 2003; Ge et al., 2008; Grummitt et al., 2004).
properties
Product Name |
isopenicillin N(1-) |
|---|---|
Molecular Formula |
C14H20N3O6S- |
Molecular Weight |
358.39 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(5S)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t6-,8+,9-,11+/m0/s1 |
InChI Key |
MIFYHUACUWQUKT-GTQWGBSQSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)[O-])[NH3+])C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



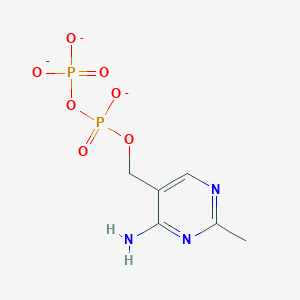

![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263849.png)
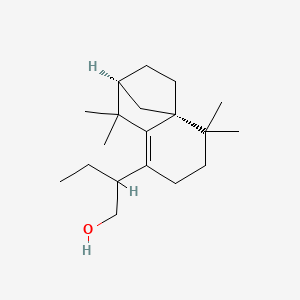
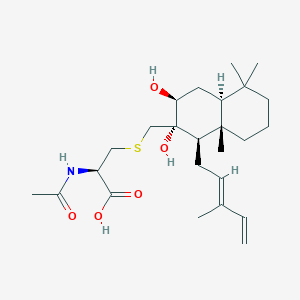


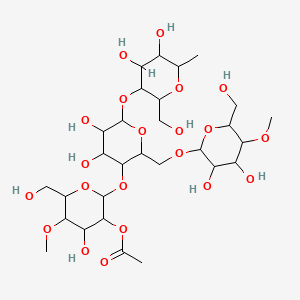
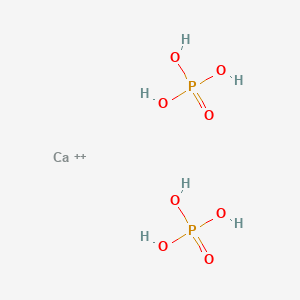
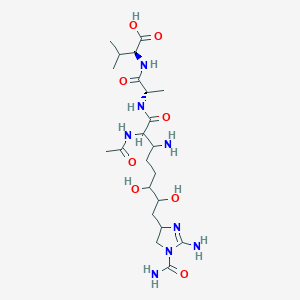

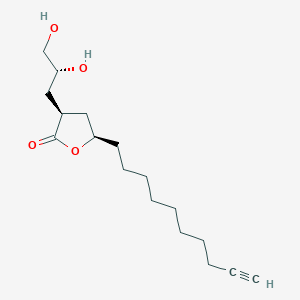
![Ethyl 4-oxo-4-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]butanoate](/img/structure/B1263867.png)
